molecular formula C18H23FN2O4S B2391714 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 953140-13-1

3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2391714
CAS No.: 953140-13-1
M. Wt: 382.45
InChI Key: GUSINLNBGITJHF-UHFFFAOYSA-N
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Description

3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide: shares similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O4S/c1-24-18-5-4-16(11-17(18)19)26(22,23)20-12-14-6-8-21(9-7-14)13-15-3-2-10-25-15/h2-5,10-11,14,20H,6-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSINLNBGITJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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